molecular formula C11H12N2 B1398956 5-(3,4-dimethylphenyl)-1H-pyrazole CAS No. 1249294-23-2

5-(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B1398956
CAS No.: 1249294-23-2
M. Wt: 172.23 g/mol
InChI Key: KAEURCIFOCLJFS-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-1H-pyrazole is a chemical compound built around the versatile 1H-pyrazole heterocycle, a core structure renowned for its significant potential in medicinal chemistry and materials science research . Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, which include serving as anti-inflammatory , antimicrobial , antioxidant , and anticancer agents . The specific substitution pattern on the pyrazole ring, such as the 3,4-dimethylphenyl group at the 5-position in this compound, is a critical structural feature that researchers modify to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . The synthesis of such derivatives typically involves cyclocondensation reactions, such as between an appropriate hydrazine and a 1,3-dicarbonyl system or an α,β-unsaturated carbonyl compound . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures, including oligomers and polymers for optoelectronic applications, where pyrazoles contribute to desirable semiconductor and optical properties . As a standard in method development, it exemplifies the regioselective synthesis of 3,5-disubstituted pyrazoles . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets prior to use.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEURCIFOCLJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: One-Pot, Two-Component Modular Synthesis

This method involves reacting hydrazones derived from aromatic aldehydes with substituted acetophenones or ketones to form 3,5-diarylpyrazoles, including the target compound.

Reaction Conditions:

  • Hydrazones of aryl aldehydes and substituted acetophenones are reacted in ethanol.
  • Acid catalysis with hydrochloric acid (HCl) facilitates the reaction.
  • DMSO and iodine are added as oxidants to promote cyclization.
  • Reflux conditions are maintained for approximately 1 hour, with reaction times optimized to prevent yield deterioration.

Procedure:

1. Mix 1.5 mmol of ketone hydrazone with 1.8 mmol of aldehyde hydrazone in ethanol.
2. Add 75 μL of HCl and reflux for 1 hour.
3. Introduce 6 mmol of DMSO and 0.15 mmol iodine.
4. Continue reflux, then cool, quench with sodium thiosulfate, and extract.
5. Purify via chromatography or crystallization.

Research Findings:

  • Yields of 30-50% for the pyrazole derivatives, including 5-(3,4-dimethylphenyl)-1H-pyrazole, have been reported.
  • The method is efficient, modular, and adaptable to various substituted hydrazones, enabling diverse substitution patterns.

Data Table: Reaction Parameters for Hydrazone-Ketone Method

Parameter Conditions Observation
Solvent Ethanol Good solubility, easy workup
Catalyst Hydrochloric acid (HCl) Facilitates cyclization
Oxidant DMSO and iodine Promotes oxidative cyclization
Reaction Time 1 hour (reflux) Optimal yield, longer times reduce yield
Yield 30-50% Moderate, depending on substituents

Synthesis from Primary Amines and Diketones

Method B: Direct N-Substituted Pyrazoles from Primary Amines

This approach employs primary aliphatic or aromatic amines reacting with diketones under thermal conditions.

Reaction Conditions:

  • Amine (e.g., 2,4,4-trimethylpentan-2-amine) and diketone (e.g., 2,4-pentanedione) are combined with O-(4-nitrobenzoyl)hydroxylamine.
  • The mixture is heated at 85°C for 1.5 hours in DMF.
  • Post-reaction workup involves extraction and chromatography.

Example:

  • Synthesis of 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (compound 1b).

Research Findings:

  • Yields are typically around 38%, with the reaction favoring N-alkylation at the pyrazole nitrogen.
  • This method is advantageous for synthesizing N-substituted pyrazoles with various alkyl groups.

Data Table: Amine-Diketone Pyrazole Synthesis

Parameter Conditions Observation
Solvent DMF Good solubility
Temperature 85°C Efficient cyclization
Reaction Time 1.5 hours Moderate yields
Yield ~38% Variable with substituents

Synthesis from Tosylhydrazones of α,β-Unsaturated Carbonyls

Method C: Microwave-Assisted, Solvent-Free Approach

This innovative method involves microwave irradiation of tosylhydrazones derived from α,β-unsaturated carbonyl compounds, leading to pyrazole derivatives, including those with the 3,4-dimethylphenyl group.

Reaction Conditions:

  • Tosylhydrazones are irradiated under microwave conditions without additional solvents.
  • Reaction times are typically short (minutes).
  • The process is environmentally friendly and high-yielding.

Research Findings:

  • Yields are often high (>70%), with excellent regioselectivity.
  • Suitable for synthesizing complex and functionalized pyrazoles efficiently.

Data Table: Microwave-Assisted Pyrazole Synthesis

Parameter Conditions Observation
Microwave Power Optimized for 300 W Rapid reaction, high yields
Solvent Solvent-free Environmentally friendly
Reaction Time 5-15 minutes High efficiency
Yield >70% Excellent regioselectivity

Alternative Routes and Fused Pyrazoles

Recent advances include the synthesis of fused pyrazole derivatives via multi-step processes involving heterocyclic coupling, often employing transition metal catalysis (e.g., ruthenium, iron) and multi-component reactions.

Research Insights:

  • These methods are tailored for complex molecules and often involve additional steps such as cyclization and functional group modifications.
  • They are less direct but valuable for synthesizing derivatives with specific biological activities.

Summary of Key Data and Findings

Method Starting Materials Reaction Conditions Typical Yield Remarks
Hydrazone-Ketone Coupling Hydrazones of aldehydes and ketones Reflux in ethanol, acid catalysis, oxidants 30-50% Modular, adaptable, suitable for substitution diversity
Amine-Diketone Condensation Primary amines, diketones Heating at 85°C in DMF ~38% N-alkylation, N-substituted pyrazoles
Microwave-Assisted Synthesis Tosylhydrazones of α,β-unsaturated carbonyls Microwave irradiation, solvent-free >70% Rapid, high-yield, environmentally friendly

Final Remarks

The synthesis of this compound predominantly relies on hydrazone-based cyclizations and condensation reactions involving aromatic hydrazones, ketones, and primary amines. Recent advances emphasize environmentally friendly, high-yielding, and modular approaches, including microwave-assisted techniques and transition-metal catalysis, providing versatile routes for preparing this compound with high efficiency and structural diversity.

Scientific Research Applications

Chemical Structure and Synthesis

5-(3,4-Dimethylphenyl)-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the condensation of 3,4-dimethylphenylhydrazine with appropriate carbonyl compounds. Various synthetic routes have been explored to enhance yield and selectivity, including regioselective reactions that allow for functionalization at different positions on the pyrazole ring .

Pharmacological Applications

1. Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have demonstrated potent anti-inflammatory properties. A study reported that derivatives synthesized from this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. For instance, compounds derived from this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM .

2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and HCT116. These compounds were found to be effective against cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyrazole ring can enhance anticancer efficacy.

3. Antimicrobial Activity
this compound derivatives have been screened for antimicrobial activity against various bacterial strains and fungi. A notable study demonstrated that some synthesized compounds exhibited substantial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide and herbicide. Pyrazole derivatives are known for their effectiveness against a range of pests and pathogens, making them valuable in crop protection strategies. Research indicates that these compounds can disrupt pest metabolism or interfere with critical biological pathways in target organisms .

Data Table: Summary of Biological Activities

Activity Effectiveness Reference
Anti-inflammatoryUp to 85% TNF-α inhibition
AnticancerEffective against CDK2/CDK9
AntimicrobialActive against E. coli & S. aureus
Agricultural PesticideEffective against various pests

Case Studies

Case Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized based on this compound and tested for anti-inflammatory effects in a carrageenan-induced edema model in rats. Results indicated significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Efficacy
In vitro assays conducted on human cancer cell lines revealed that specific modifications on the pyrazole ring led to enhanced inhibitory effects on cell proliferation. Notably, compounds with electron-donating groups showed increased potency against cancer cells.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Key Chemical Properties:

  • Molecular Formula : C₁₁H₁₂N₂
  • Molecular Weight : 172.23 g/mol (base structure; derivatives vary)
  • Structural Features : The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is substituted with a dimethylphenyl group, introducing steric bulk and electron-donating methyl groups. Derivatives such as 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid (C₁₂H₁₂N₂O₂, MW = 216.24) and its carbohydrazide analog (C₁₂H₁₄N₄O, MW = 230.27) have been synthesized for enhanced reactivity or biological activity .

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Comparisons

The substituents on the pyrazole ring significantly influence physical properties such as melting points, solubility, and chromatographic behavior. Below is a comparison with structurally related compounds:

Compound Name Substituents Melting Point (°C) Rf Value (TLC) Key Structural Features Reference
This compound 5-(3,4-dimethylphenyl) Not reported Not reported Bulky, electron-donating substituent
3,5-Diphenyl-1H-pyrazole 3-phenyl, 5-phenyl Not reported Not reported Planar structure confirmed by XRD
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 3-phenyl, 5-(4-butyloxyphenyl) 126–130 0.87 Pyrazoline intermediate with alkoxy chain
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 3-(3,4-dimethylphenyl), 5-(4-methoxyphenyl) Not reported Not reported Thioamide functional group for kinase inhibition

Notes:

  • Alkoxy substituents (e.g., butyloxy, pentyloxy) reduce melting points compared to bulkier aryl groups due to increased flexibility .
  • Electron-donating groups (e.g., methyl, methoxy) enhance stability and influence intermolecular interactions in crystalline states .

Key Insights :

  • The 3,4-dimethylphenyl group is a common pharmacophore in kinase inhibitors, contributing to hydrophobic interactions in enzyme binding pockets .
  • Derivatives with additional functional groups (e.g., thioamide in C5) show enhanced potency compared to the parent pyrazole .

Biological Activity

5-(3,4-Dimethylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound this compound possesses a pyrazole ring substituted with a dimethylphenyl group. Its molecular formula is C11H12N2C_{11}H_{12}N_2, and it has been characterized using various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, a series of pyrazole derivatives were evaluated for their activity against various bacterial strains and fungi. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Antileishmanial Activity

A notable study focused on the antileishmanial activity of pyrazole derivatives against Leishmania major. Among the tested compounds, some exhibited IC50_{50} values ranging from 34.79 to 43.55 μg/mL, demonstrating significant efficacy compared to the standard drug Glucantime (IC50_{50} = 97.31 μg/mL). Molecular docking studies suggested that these compounds interact favorably with key residues in the active site of the target enzyme, which is crucial for developing new antileishmanial treatments .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted as a mechanism contributing to its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

StudyFocusFindings
Antileishmanial ActivityIC50_{50} values ranged from 34.79 to 43.55 μg/mL; effective against Leishmania major.
Antimicrobial PropertiesCertain derivatives showed MIC values comparable to standard antibiotics against various pathogens.
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited key signaling pathways related to tumor growth.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(3,4-dimethylphenyl)-1H-pyrazole, and what are the critical reaction parameters?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine reacts with substituted chalcones or enones under acidic or basic conditions. Ethanol or methanol is often used as a solvent, and the reaction is monitored via TLC for completion. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize by-products like unreacted hydrazine or dimerization products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the substitution pattern and aromatic proton environments. For example, the deshielded protons adjacent to the dimethylphenyl group appear as distinct signals .
  • FT-IR : Identifies functional groups such as N-H stretches (3100–3300 cm1^{-1}) and C=N/C=C vibrations (1500–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What are the common impurities in the synthesis of this compound, and how are they detected?

Impurities often arise from incomplete cyclization (e.g., open-chain hydrazones) or side reactions (e.g., oxidation products). HPLC with UV detection or GC-MS is used for impurity profiling. Crystallization in ethanol or acetonitrile can isolate the pure compound .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., carbonic anhydrases or kinases). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include poor crystal quality due to flexible substituents or disorder in the dimethylphenyl group. Using SHELXL for refinement, researchers apply restraints to atomic displacement parameters and employ twin refinement for twinned crystals. ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry .

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence reactivity?

The methyl groups introduce steric hindrance, slowing nucleophilic attacks at the pyrazole ring. Electron-donating methyl substituents increase electron density at the phenyl ring, enhancing electrophilic substitution at the para position. This is confirmed via comparative Hammett studies with substituted analogs .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or conformational dynamics. Using Gaussian 09 with the IEFPCM solvent model improves agreement between DFT-predicted and experimental shifts. X-ray crystallography provides ground-truth structural validation .

Q. How to design a multi-step synthesis pathway incorporating this compound as an intermediate?

Example pathway:

  • Step 1: Synthesize 3,4-dimethylacetophenone via Friedel-Crafts acylation.
  • Step 2: Condense with ethyl acetoacetate to form a chalcone derivative.
  • Step 3: Cyclize with hydrazine hydrate in ethanol under reflux.
  • Step 4: Functionalize the pyrazole via Suzuki coupling or nucleophilic substitution .

Q. What role do transition-metal catalysts play in optimizing pyrazole synthesis?

Catalysts like Cu(I) or Pd(0) enhance cross-coupling reactions for introducing aryl/heteroaryl groups. For example, Suzuki-Miyaura coupling with Pd(PPh3_3)4_4 enables regioselective functionalization at the pyrazole’s 1-position .

Q. How are solvent and temperature optimized for large-scale synthesis?

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates at elevated temperatures (100–120°C). Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethylphenyl)-1H-pyrazole
Reactant of Route 2
5-(3,4-dimethylphenyl)-1H-pyrazole

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